

In-Depth Technical Guide: MRS2802

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Compound of Interest

Compound Name: MRS2802

Cat. No.: B10771354

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for **MRS2802**, a potent and selective agonist for the P2Y14 receptor.

Core Compound Data

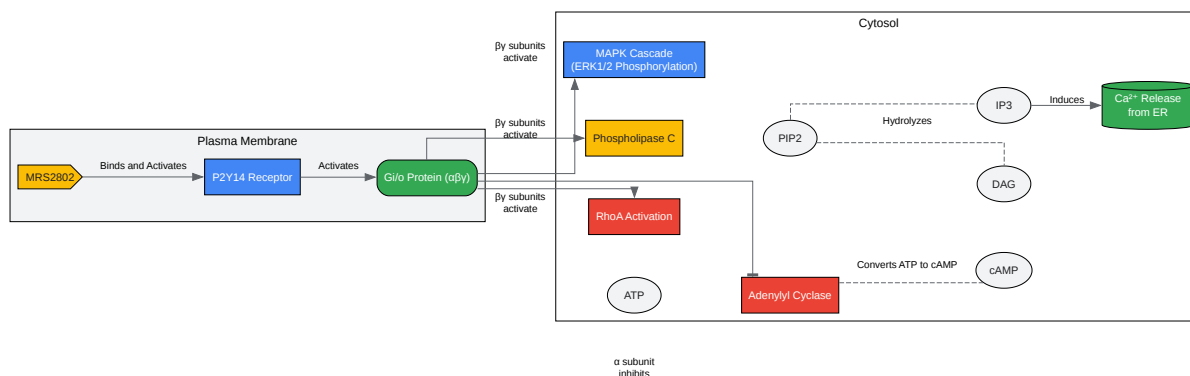
Quantitative data for **MRS2802** is summarized in the table below, providing key information for experimental design and execution.

Property	Value	Source
Molecular Weight	438.17 g/mol	[1] [2]
Chemical Formula	C10H14F2N2O11P2	[1] [2]
Exact Mass	438.0041 Da	[1]
CAS Number	1047980-53-9 (free acid)	[1]
Synonyms	MRS-2802, GTPL5909	[1]
Purity	>98% (typical)	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	[1]

Mechanism of Action: P2Y14 Receptor Agonism

MRS2802 is a selective agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is primarily coupled to the Gi/o family of G proteins. Activation of the P2Y14 receptor by **MRS2802** initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, signaling through the $\beta\gamma$ subunits of the G protein can activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade and pathways leading to calcium mobilization and RhoA activation.

Signaling Pathway Diagram



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P2Y14 receptor signaling pathway activated by **MRS2802**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **MRS2802**.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y₁₄ receptor activation by **MRS2802**.

Methodology:

- Cell Culture and Plating:
 - Culture human embryonic kidney (HEK) 293 cells, or another suitable cell line endogenously or recombinantly expressing the P2Y₁₄ receptor, in appropriate media.
 - Seed cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate overnight.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) with 20 mM HEPES and 2.5 mM probenecid.
 - Remove the culture medium from the cells and add 100 µL of the dye-loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation:
 - Prepare a stock solution of **MRS2802** in DMSO.
 - Perform serial dilutions of the **MRS2802** stock solution in assay buffer to create a range of concentrations for generating a dose-response curve.
- Assay Performance:

- Wash the cells twice with 100 μ L of assay buffer after dye loading.
- Add 80 μ L of assay buffer to each well.
- Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- The instrument will then add 20 μ L of the **MRS2802** dilutions to the respective wells.
- Continue to record the fluorescence signal for at least 60-120 seconds.
- Data Analysis:
 - Calculate the change in fluorescence (Δ RFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
 - Normalize the data and plot the response against the log of the **MRS2802** concentration to determine the EC50 value.

Cyclic AMP (cAMP) Assay

This assay quantifies the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, upon P2Y14 receptor activation by **MRS2802**.

Methodology:

- Cell Culture and Stimulation:
 - Culture cells expressing the P2Y14 receptor in appropriate media.
 - Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Dispense the cell suspension into a 96-well plate.
 - Add varying concentrations of **MRS2802** to the wells.

- To measure inhibition, stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence and absence of **MRS2802**.
- Incubate the plate at room temperature for the desired time (e.g., 30 minutes).
- Cell Lysis and cAMP Detection:
 - Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
 - Add the detection reagents provided in the kit to the cell lysates. These reagents typically include a labeled cAMP tracer and a specific anti-cAMP antibody.
- Signal Measurement:
 - Incubate the plate as per the kit's instructions to allow for the competitive binding reaction to reach equilibrium.
 - Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.
 - Plot the cAMP concentration against the log of the **MRS2802** concentration to determine the IC₅₀ value for the inhibition of adenylyl cyclase.

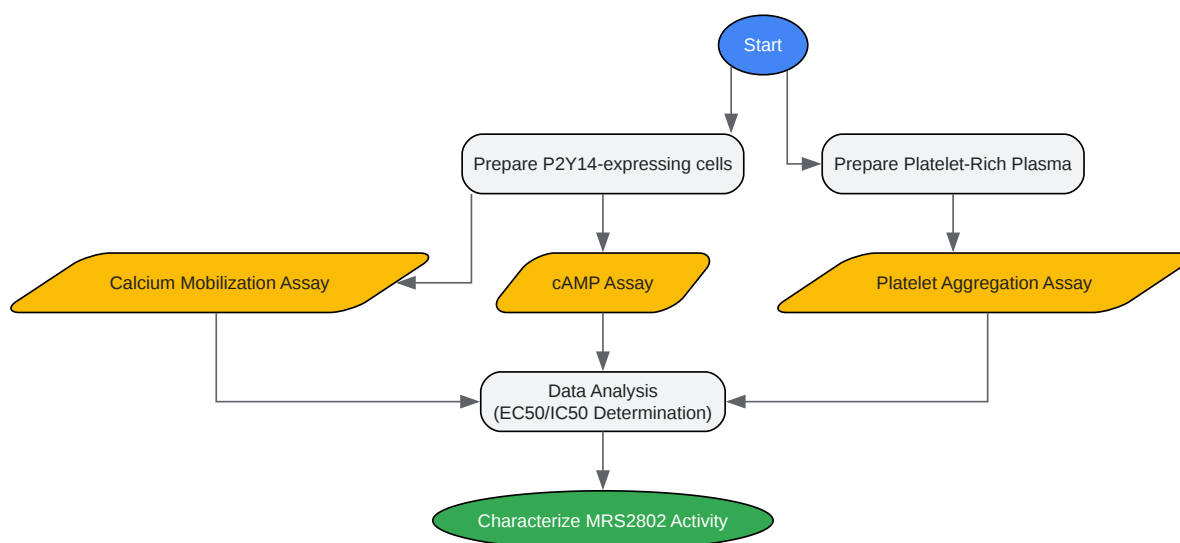
Platelet Aggregation Assay

This assay assesses the effect of **MRS2802** on platelet function, as P2Y₁₂ receptors are expressed on platelets.

Methodology:

- Preparation of Platelet-Rich Plasma (PRP):
 - Collect fresh human whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
 - Carefully collect the upper PRP layer.
 - Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
- Assay Procedure:
 - Place a small volume of PRP into an aggregometer cuvette with a stir bar.
 - Warm the PRP to 37°C.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Add a known platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the baseline aggregation response.
 - To test the effect of **MRS2802**, pre-incubate the PRP with varying concentrations of **MRS2802** for a short period (e.g., 1-5 minutes) before adding the platelet agonist.
 - Record the aggregation curve for at least 5-10 minutes.
- Data Analysis:
 - Measure the maximum percentage of aggregation for each condition.
 - Compare the aggregation response in the presence of **MRS2802** to the baseline response to determine its effect on platelet aggregation. A dose-response curve can be generated to determine the concentration at which **MRS2802** modulates platelet aggregation.

Experimental Workflow for Characterizing MRS2802 Activity



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Workflow for characterizing the in vitro activity of **MRS2802**.

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References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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